Home > Products > Screening Compounds P61645 > 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine - 924861-79-0

1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine

Catalog Number: EVT-2798543
CAS Number: 924861-79-0
Molecular Formula: C11H15NO3
Molecular Weight: 209.245
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound is classified under the category of benzodioxepins, which are known for their diverse biological activities. Its specific structural features include a methoxy group and a methanamine moiety, contributing to its chemical reactivity and biological interactions.

Source

The compound can be synthesized through various organic chemistry methods, primarily involving the reaction of specific precursor chemicals. It is documented in chemical databases and literature, indicating its relevance in both academic research and potential industrial applications.

Classification

This compound belongs to the class of amines and benzodioxepins, which are often studied for their pharmacological properties. The presence of the methoxy group enhances its solubility and reactivity, making it an interesting subject for further research.

Synthesis Analysis

Methods

The synthesis of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine typically involves several key steps:

  1. Starting Materials: The synthesis begins with 3,4-dihydro-2H-1,5-benzodioxepin as a core structure.
  2. Reagents: Common reagents include methanol or ethanol as solvents and hydrochloric acid or sulfuric acid as catalysts.
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions to facilitate the formation of the desired product.

Technical Details

The process may involve the following steps:

  • Formation of Benzodioxepin: The initial step involves synthesizing the benzodioxepin core through cyclization reactions.
  • Alkylation: The introduction of the methanamine group occurs via alkylation reactions where appropriate amines react with the benzodioxepin derivative.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the target compound.
Molecular Structure Analysis

Structure

The molecular formula of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine is C13H15NO3. Its structure features:

  • A benzodioxepin ring system.
  • A methoxy group (-OCH₃) at position 8.
  • A methanamine group (-NH₂) attached to the benzodioxepin framework.
Chemical Reactions Analysis

Reactions

1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized to yield corresponding carbonyl compounds using agents like potassium permanganate.

Reduction: Reduction processes can convert functional groups into alcohols or amines using reducing agents such as sodium borohydride.

Substitution Reactions: Nucleophilic substitution can occur at various positions on the benzodioxepin ring, allowing for further functionalization.

Technical Details

These reactions are typically performed under controlled conditions to optimize yields and selectivity. Reaction parameters such as temperature, solvent choice, and reaction time play crucial roles in determining the success of these transformations.

Mechanism of Action

The mechanism of action for 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine involves its interaction with biological targets such as receptors or enzymes. It may modulate their activity through binding interactions that alter signaling pathways. Specific pathways depend on the context of use and the biological system being studied.

Physical and Chemical Properties Analysis

Physical Properties

1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine typically exhibits:

  • Appearance: Crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally in the range observed for similar compounds.

Chemical Properties

The compound is expected to be soluble in organic solvents due to its methoxy group while exhibiting stability under standard laboratory conditions. Its reactivity profile suggests it can participate in various organic reactions typical for amines and ethers.

Applications

1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine has potential applications in:

  1. Pharmaceutical Research: As a lead compound for developing new drugs targeting specific biological pathways.
  2. Material Science: In the synthesis of novel materials with unique properties due to its structural features.
  3. Chemical Synthesis: Serving as an intermediate in organic synthesis for creating more complex molecules.

This compound's unique structure and properties make it a valuable subject for ongoing research in various scientific disciplines.

Introduction to Benzodioxepin Derivatives in Modern Chemistry

Historical Evolution of Benzodioxepin-Based Scaffolds in Drug Discovery

The benzodioxepin core emerged as a privileged scaffold following early observations of its metabolic stability and conformational flexibility. Initial compounds featured unsubstituted frameworks like (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanamine (CAS 23475-00-5), a C~10~H~13~NO~2~ compound serving as a chemical precursor with limited target specificity [1] [6]. These foundational structures demonstrated the scaffold’s synthetic accessibility but exhibited suboptimal receptor affinity due to planar aromatic systems and minimal steric differentiation.

Structural evolution introduced ring saturation and positional isomers, exemplified by 7-(1-methylethyl)-2H-1,5-benzodioxepin-3(4H)-one (CID 22934582), which incorporated a ketone functionality to modulate electronic distribution [5]. This modification enhanced hydrogen-bonding capacity while maintaining the core’s metabolic resistance. The breakthrough arrived with 1-[(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-phenylpiperidin-4-ol (CID 91790370), where strategic methoxy placement and methanamine extension enabled sophisticated target engagement [2]. This C~22~H~27~NO~4~ derivative (MW: 369.46 g/mol) demonstrated benzodioxepins' capacity for complex pharmacophore integration, enabling kinase inhibition and CNS penetration previously unattainable with simpler analogs [2] [7].

Table 1: Structural Evolution of Benzodioxepin Derivatives in Medicinal Chemistry

GenerationRepresentative CompoundMolecular FormulaKey Structural FeaturesTherapeutic Advancements
First(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)methanamineC~10~H~13~NO~2~Unsubstituted core, primary amineScaffold accessibility
Second7-(1-Methylethyl)-2H-1,5-benzodioxepin-3(4H)-oneC~12~H~14~O~3~Ketone functionality, isopropyl groupEnhanced hydrogen bonding
Advanced1-[(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-phenylpiperidin-4-olC~22~H~27~NO~4~Methoxy substitution, piperidin-4-ol extensionKinase inhibition, CNS penetration

Contemporary research exploits benzodioxepin’s three-dimensional complexity for targeted therapies, particularly in oncology and neurology. Patent WO2015022038A1 details cyclopentylamine-benzodioxepin conjugates acting through allosteric modulation of metabolic enzymes [3], while 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one (EVT-14254758) demonstrates chromenone-dioxepin hybrids with anti-inflammatory potential [7]. These innovations reflect the scaffold’s adaptability in addressing diverse biological targets through rational structural elaboration.

Structural Significance of the Methanamine Moiety in Bioactive Molecules

The methanamine group (-CH~2~NH~2~) in 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine serves as a versatile pharmacophoric element contributing significantly to molecular recognition and pharmacokinetic behavior. Positioned at the C7 position of the benzodioxepin core, this primary amine enables three critical biointeractions: (1) formation of salt bridges with aspartate/glutamate residues in enzymatic pockets, (2) participation in hydrogen-bond networks via the lone electron pair, and (3) electrostatic steering during receptor approach [6] [9]. These interactions are geometrically optimized due to the methylene linker’s rotational freedom, allowing conformational adaptation to binding sites inaccessible to rigid analogs.

Physicochemical profiling reveals the methanamine moiety dramatically influences solubility and crystallinity. The hydrochloride salt of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine (CAS 23475-00-5) exhibits water solubility >50 mg/mL, contrasting with non-aminated analogs like 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone (CAS 147644-07-3), which requires organic solvents for dissolution [6] . This enhanced solubility profile facilitates formulation development and improves oral bioavailability. The amine’s basicity (predicted pK~a~ 9.2±0.5) permits pH-dependent membrane permeability, enabling both gastrointestinal absorption and blood-brain barrier penetration in modified derivatives [6] [9].

Table 2: Physicochemical Contributions of Methanamine vs. Alternative Functional Groups

PropertyMethanamine DerivativesKetone DerivativesHydroxyl Derivatives
Aqueous SolubilityHigh (salt formation)Low (<1 mg/mL)Moderate
Hydrogen Bond Donors101
Hydrogen Bond Acceptors222
pK~a~ (Ionization)Basic (8.5-10.5)Non-ionizableAcidic (phenolic: ~10)
CrystallinityHigh (salt-stable forms)VariableModerate

Bioisosteric replacement studies demonstrate the methanamine’s indispensability for target engagement. In PDK inhibitors described in WO2015090496A1, conversion to methyl ether abolished kinase inhibition (IC~50~ >50 μM vs. 0.7 μM for amine analog), confirming the ammonium ion’s role in ATP-mimetic interactions [9]. Similarly, MLK inhibitors (US20140256733A1) showed 8-fold reduced potency when replacing methanamine with hydroxymethyl, attributable to lost electrostatic complementarity with kinase hinge regions [10]. The amine’s synthetic versatility further enables prodrug strategies through amidation, imine formation, or Mannich reactions, as exploited in 1-[(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-phenylpiperidin-4-ol to enhance blood-brain barrier penetration [2] [3].

Role of Methoxy Substitution in Modulating Benzodioxepin Pharmacokinetics

The C8 methoxy group (-OCH~3~) in 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine represents a strategic metabolic shield and electronic modulator. Positioned ortho to the methanamine linker, this substituent exerts three complementary effects: (1) electron donation through resonance (+R effect), increasing electron density at C7 to retard oxidative deamination; (2) steric blockade of cytochrome P450 access to the adjacent methanamine; and (3) lipophilicity enhancement (π = 0.02) to improve membrane permeation [2] [4] [7]. These properties collectively shift metabolic clearance from high-turnover pathways (N-dealkylation, ring hydroxylation) toward glucuronidation, extending plasma half-life.

Electronic redistribution via the methoxy group significantly influences receptor affinity. Comparative molecular field analysis (CoMFA) of benzodioxepin analogs demonstrates that 8-methoxy substitution increases electrostatic potential over the fused benzene ring by 12-18 kcal/mol, enhancing π-stacking with tyrosine/phenylalanine residues in enzymatic pockets [4] [7]. This effect is exemplified in chromenone-dioxepin hybrid 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one (AldrichCPR R665185), where methoxy positioning increased kinase binding affinity 3-fold versus des-methoxy controls [4]. The substituent’s conformational restriction through intramolecular hydrogen bonding with the dioxepin oxygen further stabilizes bioactive orientations, reducing entropic penalties upon binding [7] .

Table 3: Methoxy Substitution Effects on Pharmacokinetic Parameters in Benzodioxepins

Parameter8-Methoxy SubstitutedUnsubstitutedAlternative Substituents (e.g., Cl, OH)
Microsomal Half-life (human)42 ± 5 min18 ± 3 min25 ± 4 min (Cl), 12 ± 2 min (OH)
Caco-2 Permeability (×10~−6~ cm/s)28.7 ± 1.214.3 ± 0.919.8 ± 1.1 (Cl), 8.2 ± 0.7 (OH)
Plasma Protein Binding (%)88 ± 282 ± 385 ± 2 (Cl), 75 ± 3 (OH)
Primary Metabolic PathwayGlucuronidationCYP3A4 oxidationCYP2D6 oxidation (Cl), Sulfation (OH)

Metabolic stability studies using liver microsomes demonstrate methoxy’s protective role: 8-methoxy derivatives exhibit <20% deamination after 60-minute incubation versus >80% for non-methoxy analogs [7] [9]. This stability extends to in vivo settings, where 7-(2-oxo-2-phenylethoxy)-modified chromenone-dioxepin hybrids showed sustained plasma concentrations (t~1/2~ = 6.3 h) attributable to methoxy-mediated metabolic shielding [7]. The group’s moderate lipophilicity (logP increase +0.39 vs. hydrogen) optimizes distribution without exacerbating hepatocyte accumulation, striking a balance between volume of distribution (V~d~ = 1.8–2.5 L/kg) and clearance (CL~hepatic~ = 12 mL/min/kg) in preclinical species [4] [9]. These properties validate methoxy as a multifunctional modifier for benzodioxepin-based therapeutics requiring sustained systemic exposure.

Properties

CAS Number

924861-79-0

Product Name

1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine

IUPAC Name

(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine

Molecular Formula

C11H15NO3

Molecular Weight

209.245

InChI

InChI=1S/C11H15NO3/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-6H,2-4,7,12H2,1H3

InChI Key

ZCMSWUHDHLIQNQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1CN)OCCCO2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.